molecular formula C19H30N2O2 B13970247 Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13970247
M. Wt: 318.5 g/mol
InChI Key: JJRUBXMLNIWTAQ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an isopropylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and isopropylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a benzyl group and an isopropylamino propyl chain makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

benzyl 4-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-16(2)20-12-6-9-17-10-13-21(14-11-17)19(22)23-15-18-7-4-3-5-8-18/h3-5,7-8,16-17,20H,6,9-15H2,1-2H3

InChI Key

JJRUBXMLNIWTAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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